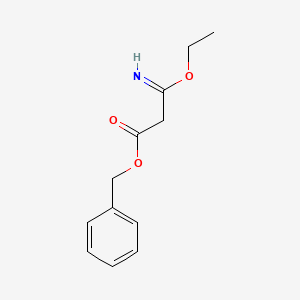
Benzyl 3-ethoxy-3-iminopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-ethoxy-3-iminopropanoate is an organic compound with a molecular formula of C12H15NO3 It is a derivative of propanoic acid, featuring an ethoxy group and an imino group attached to the third carbon of the propanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-ethoxy-3-iminopropanoate typically involves the reaction of benzyl bromide with ethyl 3-ethoxy-3-iminopropanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the bromide ion is replaced by the ethoxy-iminopropanoate group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzyl 3-ethoxy-3-aminopropanoate.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Benzyl 3-ethoxy-3-iminopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Benzyl 3-ethoxy-3-iminopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and imino groups can form hydrogen bonds and other interactions with the active sites of enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparison with Similar Compounds
Ethyl 3-ethoxy-3-iminopropanoate: Similar structure but lacks the benzyl group.
Benzyl 3-ethoxy-3-aminopropanoate: Reduced form of the imino compound.
Benzyl 3-methoxy-3-iminopropanoate: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness: Benzyl 3-ethoxy-3-iminopropanoate is unique due to the presence of both the benzyl and ethoxy groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
CAS No. |
62351-97-7 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
benzyl 3-ethoxy-3-iminopropanoate |
InChI |
InChI=1S/C12H15NO3/c1-2-15-11(13)8-12(14)16-9-10-6-4-3-5-7-10/h3-7,13H,2,8-9H2,1H3 |
InChI Key |
NRPZHAIBVGXLJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















